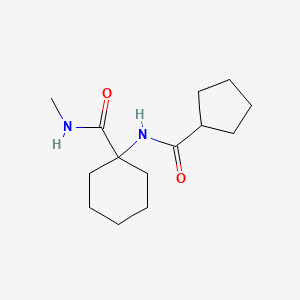
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as CL-218,872 and is a potent and selective antagonist of the kappa opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is through its antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and stress responses. By blocking this receptor, CL-218,872 has been shown to produce analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione have been extensively studied. It has been shown to produce analgesic effects in animal models of pain. Additionally, it has been shown to produce anxiolytic effects in animal models of anxiety. It has also been investigated for its potential use in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione in laboratory experiments is its selectivity for the kappa opioid receptor. This allows for more precise and targeted studies of the effects of this receptor on various physiological and biochemical processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione. One area of research is the development of more selective and potent kappa opioid receptor antagonists for use in the treatment of pain and psychiatric disorders. Additionally, the potential therapeutic applications of this compound in other areas, such as addiction and stress-related disorders, warrant further investigation. Finally, the potential side effects and toxicity of this compound must be further studied to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione involves the reaction of 3-chlorobenzyl chloride with propylimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with phosgene to form the final compound. The synthesis of this compound has been well-documented in scientific literature and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated for its potential use in the treatment of pain. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-6-14-8-11(16)15(12(14)17)10-5-3-4-9(13)7-10/h3-5,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCHCKZZOXCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)
